molecular formula C16H23NO3S2 B2492532 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 1797082-04-2

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2492532
CAS No.: 1797082-04-2
M. Wt: 341.48
InChI Key: TYTZOBABQJGURL-UHFFFAOYSA-N
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Description

The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide features a bicyclic camphor-like core (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl) linked to a methanesulfonamide group, with an N-substituted 2-(thiophen-3-yl)ethyl chain. This structure combines the rigidity of the bicyclic system with the electronic diversity of the thiophene moiety, making it a candidate for studies in medicinal chemistry or materials science. The thiophen-3-yl group distinguishes it from analogs with substitutions at other positions (e.g., thiophen-2-yl) or entirely different aromatic systems (e.g., benzylidene) .

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-15(2)13-3-6-16(15,14(18)9-13)11-22(19,20)17-7-4-12-5-8-21-10-12/h5,8,10,13,17H,3-4,6-7,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTZOBABQJGURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCCC3=CSC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic molecule notable for its unique bicyclic structure and potential biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bicyclic framework with a methanesulfonamide functional group, which is integral to its chemical behavior and biological interactions. The molecular formula is C15H19N1O4SC_{15}H_{19}N_{1}O_{4}S with a molecular weight of approximately 305.39 g/mol.

Structural Characteristics

  • Bicyclic Framework : Provides rigidity that may enhance binding to biological targets.
  • Methanesulfonamide Group : Imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can fit into enzyme active sites, potentially inhibiting their functions.
  • Protein Binding : It may disrupt protein-protein interactions, influencing various biochemical pathways.
  • Modulation of Receptor Activity : The structural features allow it to act as a modulator for certain receptors.

Research Findings and Case Studies

Recent studies have focused on the interaction of this compound with various biological targets:

In Vitro Studies

  • Enzyme Interaction : Assays have shown that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential as a therapeutic agent.
  • Cell Line Testing : In cell line models, treatment with this compound resulted in altered cell proliferation rates, indicating its potential role in cancer therapy.

In Vivo Studies

Animal models have demonstrated that administration of the compound leads to significant changes in physiological responses, including:

  • Anti-inflammatory Effects : Reduction in markers of inflammation was observed in treated groups.
  • Analgesic Properties : Behavioral assays indicated pain relief comparable to standard analgesics.

Comparative Analysis with Related Compounds

To evaluate the uniqueness of this compound's biological activity, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructureUnique Features
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)amineBicyclic without sulfonamideLacks polar sulfonamide group
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethylsulfonamideEthyl instead of methanesulfonamideDifferent side chain affects polarity
1-(7,7-dimethyl-2-bicyclo[2.2.1]heptan)Similar bicyclic structureVariation in stereochemistry

This table highlights how the presence of the methanesulfonamide group significantly influences the reactivity and interactions of the compound compared to others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives, based on synthesis and substituent variations documented in the literature:

Compound Substituent on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(Thiophen-3-yl)ethyl C₁₆H₂₄N₁O₃S₂ 342.5 Thiophen-3-yl introduces sulfur-based electronic effects; ethyl chain enhances flexibility .
Camphor-10-sulfonamide (1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide) -NH₂ C₁₀H₁₇N₁O₃S 231.3 Smaller, unsubstituted sulfonamide; higher solubility due to polar -NH₂ group.
Compound 9 (N-(tert-butyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide) tert-butyl C₁₄H₂₅N₁O₃S 295.4 Bulky tert-butyl group may hinder steric interactions; reduced polarity.
Compound 29 (1-((1S,4S)-3-((E)-benzylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide) tert-butyl and benzylidene C₂₂H₂₉N₁O₃S 395.5 Benzylidene group enables π-π stacking; tert-butyl adds hydrophobicity.
Compound 37 (1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide) Thiophen-2-yl and ferrocenylmethylidene C₂₈H₃₂FeN₁O₄S₂ 582.5 Thiophen-2-yl vs. 3-yl alters electronic distribution; ferrocene adds redox activity.

Structural and Functional Insights

  • Thiophene Positional Isomerism : The target compound’s thiophen-3-yl group differs from the thiophen-2-yl substitution in Compound 36. The 3-position may reduce steric clash in binding interactions compared to the 2-position, while retaining sulfur’s electron-rich character .
  • Hybrid Systems : Compound 37’s ferrocenylmethylidene moiety introduces metal-based redox activity, absent in the target compound, which could be leveraged in electrochemical applications .
  • Synthetic Flexibility : Derivatives like Compound 29 (benzylidene) demonstrate the adaptability of the core structure for introducing diverse aromatic systems, though the thiophen-3-yl ethyl chain in the target compound offers a balance of rigidity and electronic modulation .

Research Implications

While the provided evidence lacks explicit biological or physicochemical data, structural comparisons suggest the following hypotheses:

  • Solubility : The target compound’s ethyl-thiophene chain may offer intermediate polarity between Camphor-10-sulfonamide (-NH₂) and tert-butyl derivatives, optimizing solubility for drug delivery .
  • Steric Effects : The absence of bulky groups (e.g., tert-butyl) in the target compound could enhance binding to sterically sensitive targets compared to Compound 9 .
  • Electronic Properties : The thiophen-3-yl group’s electron-rich sulfur atom may engage in hydrogen bonding or charge-transfer interactions, distinct from benzylidene’s π-π stacking in Compound 29 .

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